Tandospirone-d8 is classified as a psychoactive drug within the broader category of anxiolytics. It is synthesized from Tandospirone through deuteration, which involves replacing hydrogen atoms with deuterium atoms. This modification often aims to improve the compound's pharmacological properties or to serve as a tracer in metabolic studies.
The synthesis of Tandospirone-d8 typically involves the following steps:
The yield and purity of Tandospirone-d8 are critical parameters that are typically assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Tandospirone-d8 retains a similar structure to its parent compound, Tandospirone, with the key difference being the presence of deuterium atoms. The molecular formula for Tandospirone is C_19H_22N_2O_2S, while for Tandospirone-d8, it would be C_19D_8N_2O_2S. The structural modifications can influence its interaction with biological targets.
Tandospirone-d8 may undergo similar chemical reactions as its parent compound but with altered kinetics due to the presence of deuterium. Key reactions include:
Tandospirone-d8 acts primarily as an agonist at the 5-HT_1A serotonin receptors, similar to Tandospirone. This action leads to increased serotonin activity in the brain, contributing to its anxiolytic effects.
Relevant data regarding melting point, boiling point, and specific heat capacity are typically determined through experimental studies.
Tandospirone-d8 has several applications in scientific research:
Tandospirone-d8 is a deuterium-labeled analog of the anxiolytic drug tandospirone (SM-3997), engineered for advanced pharmacological and metabolic research. As a selective 5-HT1A receptor partial agonist, its non-deuterated parent compound is clinically used for anxiety and depression disorders. The strategic incorporation of eight deuterium atoms enhances its utility in tracing drug metabolism and optimizing analytical detection, making it indispensable for studying the pharmacokinetic and mechanistic profiles of tandospirone derivatives [1] [9].
Tandospirone-d8 has the molecular formula C21H21D8N5O2 and a molecular weight of 391.54 g/mol (vs. 383.50 g/mol for non-deuterated tandospirone). Deuterium atoms replace eight hydrogen atoms exclusively at the piperazine ring (positions 2, 3, 5, 6) and the adjacent ethylene linker (positions 1', 2', 1'', 2'') of the parent structure. This substitution site avoids the pharmacophore region, preserving receptor binding affinity while altering metabolic stability [1] [3] [9].
Table 1: Structural and Physicochemical Comparison
Property | Tandospirone | Tandospirone-d8 |
---|---|---|
Molecular Formula | C21H29N5O2 | C21H21D8N5O2 |
Molecular Weight (g/mol) | 383.50 | 391.54 |
Deuterium Position | N/A | Piperazine/ethylene bridge |
CAS Number | 87760-53-0 | 1794835-73-6 |
Key Receptor Affinity (Ki) | 5-HT1A: 27 nM | Identical to tandospirone |
The core structure retains tandospirone’s azapirone scaffold: a cyclopentane-fused diazepinone linked to a pyrimidinyl-piperazine moiety. Deuterium substitution does not alter the stereochemistry (three chiral centers remain unchanged) or the planarity of the receptor-binding domain [3] [8] [9].
Deuterium incorporation creates a distinct isotopic signature for tracking tandospirone’s metabolic fate in vivo. Studies using tandospirone-d8 have elucidated its rapid conversion to 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite with α2-adrenergic antagonist activity. The deuterium label allows quantification of parent drug and metabolite ratios in plasma and brain tissue, revealing that tandospirone’s low oral bioavailability (0.24% in rats) stems from extensive first-pass metabolism [4] [5] [9].
Table 2: Analytical Advantages of Deuterium Labeling
Parameter | Impact of Deuterium Labeling | Research Application |
---|---|---|
Mass Shift | +8 Da from protiated analog | Baseline separation in LC-MS chromatograms |
Signal-to-Noise Ratio | 3–5-fold enhancement in MRM detection | Quantification in nanogram-range biological samples |
Isotope Effects | Reduced metabolic cleavage (C–D vs. C–H bonds) | Identification of labile metabolic sites |
Internal Standard Suitability | Structurally identical, distinct m/z | Absolute quantification in pharmacokinetic assays |
The mass shift enables unambiguous differentiation from endogenous compounds and protiated tandospirone in LC-MS/MS analyses. This is critical for studying tandospirone’s absorption mechanisms, which involve passive diffusion (concentration- and temperature-dependent) in Caco-2 cell models [6] [9].
Tandospirone binds selectively to 5-HT1A receptors with a Ki of 27 nM, acting as a full agonist at presynaptic autoreceptors (raphe nuclei) and a partial agonist at postsynaptic receptors (hippocampus, amygdala). Its selectivity over 5-HT2, dopamine D1/D2, and α-adrenergic receptors (Ki = 1,300–41,000 nM) underpins its favorable side-effect profile versus benzodiazepines. Mechanistically, it modulates neuronal excitability via Gi/o-protein-coupled potassium efflux and cAMP inhibition [3] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: